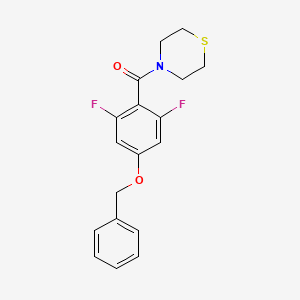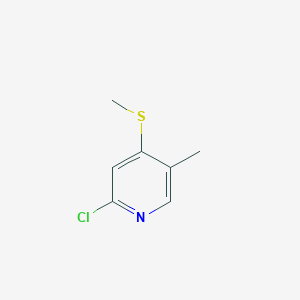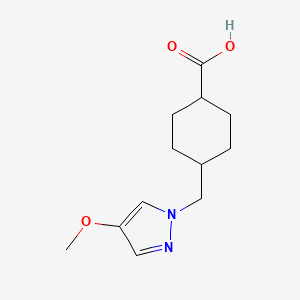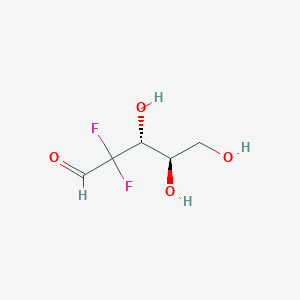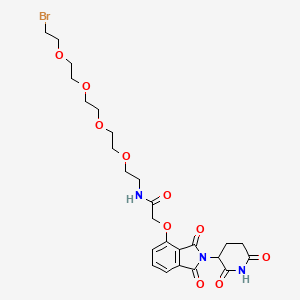
Thalidomide-O-acetamido-PEG5-C2-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-PEG5-C2-Br: is a synthetic compound that incorporates thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a bromine atom. This compound is part of a class of molecules known as PROTACs (PROteolysis TArgeting Chimeras), which are designed to target and degrade specific proteins within cells. The addition of the PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG5-C2-Br involves several steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG5 linker, which is a polyethylene glycol chain consisting of five ethylene glycol units. This step typically involves the use of coupling reagents and catalysts to facilitate the reaction.
Bromination: The final step involves the introduction of a bromine atom to the PEG chain. This can be achieved through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linkers are synthesized and purified.
Automated Coupling: Automated systems are used to couple thalidomide with PEG linkers efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: Thalidomide-O-acetamido-PEG5-C2-Br can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The PEG linker can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the PEG linker.
Major Products Formed:
Substitution Products: New compounds with different functional groups replacing the bromine atom.
Oxidation and Reduction Products: Altered thalidomide derivatives with different oxidation states.
Hydrolysis Products: Breakdown products of the PEG linker and thalidomide.
科学研究应用
Chemistry: Thalidomide-O-acetamido-PEG5-C2-Br is used in chemical research to study the effects of PEGylation on drug solubility and bioavailability. It serves as a model compound for developing new PROTACs with improved properties.
Biology: In biological research, this compound is used to investigate protein degradation pathways. It helps in understanding how PROTACs can selectively target and degrade specific proteins, providing insights into cellular processes and disease mechanisms.
Medicine: this compound has potential therapeutic applications in treating diseases such as cancer and autoimmune disorders. Its ability to degrade specific proteins makes it a promising candidate for targeted therapies.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It serves as a prototype for designing PROTACs with enhanced efficacy and safety profiles.
作用机制
Thalidomide-O-acetamido-PEG5-C2-Br exerts its effects through the PROTAC mechanism. It consists of two ligands connected by a PEG linker:
Thalidomide Ligand: Binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex.
Target Protein Ligand: Binds to the target protein that needs to be degraded.
The binding of both ligands brings the target protein in close proximity to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein within the cell, modulating cellular pathways and exerting therapeutic effects.
相似化合物的比较
Thalidomide-PEG5-COOH: Similar to Thalidomide-O-acetamido-PEG5-C2-Br but with a carboxyl group instead of a bromine atom.
Thalidomide-O-amido-PEG-C2-NH2: Contains an amido group instead of an acetamido group and a different PEG linker length.
Lenalidomide-PEG5-C2-Br: A derivative of lenalidomide with a similar PEG linker and bromine atom.
Uniqueness: this compound is unique due to its specific combination of thalidomide, PEG linker, and bromine atom. This combination enhances its solubility, bioavailability, and ability to degrade target proteins effectively. Its unique structure makes it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C25H32BrN3O10 |
|---|---|
分子量 |
614.4 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C25H32BrN3O10/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32/h1-3,18H,4-16H2,(H,27,31)(H,28,30,32) |
InChI 键 |
FTRCQHAIWIUTKM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



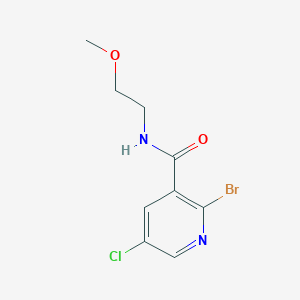
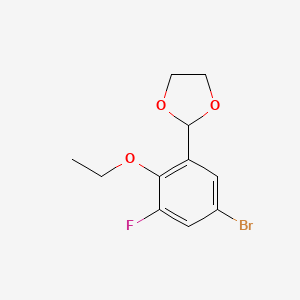
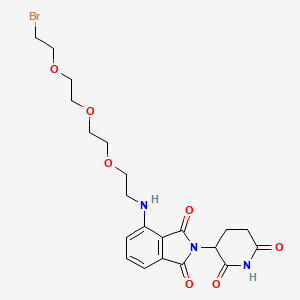
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)


